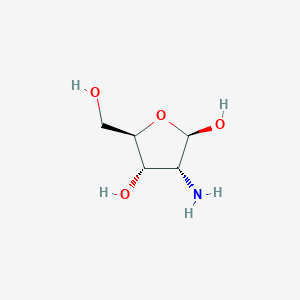
(2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol is a chiral compound with significant importance in various scientific fields It is characterized by its unique tetrahydrofuran ring structure, which includes an amino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a protected sugar derivative, followed by deprotection and functional group transformations to introduce the amino and hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis or fermentation, to achieve high yields and purity. These methods often leverage the specificity of enzymes to control the stereochemistry and functional group placement.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction of the amino group can produce primary amines.
Scientific Research Applications
(2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research explores its potential as a therapeutic agent or as a component in drug design.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol exerts its effects involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R)-2-(6-(3,4-dimethoxyphenethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-5-carboxamide
Uniqueness
What sets (2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol apart from similar compounds is its specific stereochemistry and functional group arrangement, which confer unique reactivity and interaction profiles. This makes it particularly valuable in the synthesis of stereochemically complex molecules and in applications requiring precise molecular interactions.
Biological Activity
(2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its tetrahydrofuran structure with hydroxymethyl and amino substituents. Its molecular formula is C7H15N3O5, and it has a molecular weight of approximately 189.21 g/mol. The specific stereochemistry of the compound contributes to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to this compound. For instance:
- Mechanism : The compound has been shown to inhibit viral replication by targeting specific viral enzymes.
- Case Study : A study demonstrated that derivatives of this compound exhibited potent inhibitory effects against Hepatitis B Virus (HBV), particularly in lamivudine-resistant strains .
Antibacterial Activity
The compound also exhibits notable antibacterial properties:
- Spectrum of Activity : It has been tested against various strains of Gram-negative bacteria, including multidrug-resistant (MDR) strains.
- Research Findings : In vitro studies revealed that the compound displayed significant antibacterial activity through mechanisms that disrupt bacterial cell wall synthesis and inhibit metabolic pathways .
Enzyme Inhibition
The compound acts as an inhibitor for several key enzymes:
- Zinc Metalloenzymes : It has been identified as a potential inhibitor of bacterial zinc metalloenzymes, which play critical roles in bacterial pathogenicity. The presence of specific functional groups enhances its binding affinity to these enzymes .
Data Table: Summary of Biological Activities
Case Studies
-
Antiviral Efficacy Against HBV :
- In a clinical study involving patients with chronic HBV infection, the compound demonstrated a significant reduction in viral load when administered in combination with standard antiviral therapy. The study emphasized the importance of structural modifications to enhance efficacy against resistant strains.
- Antibacterial Resistance Mechanisms :
Properties
Molecular Formula |
C5H11NO4 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-3-amino-5-(hydroxymethyl)oxolane-2,4-diol |
InChI |
InChI=1S/C5H11NO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1,6H2/t2-,3-,4-,5-/m1/s1 |
InChI Key |
WVFLQJAIFBHEMM-TXICZTDVSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)O)N)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















